molecular formula C15H12O4 B191008 Dihydrodaidzein CAS No. 17238-05-0

Dihydrodaidzein

Cat. No. B191008
CAS RN: 17238-05-0
M. Wt: 256.25 g/mol
InChI Key: JHYXBPPMXZIHKG-UHFFFAOYSA-N
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Description

Dihydrodaidzein is a flavonoid and an active metabolite of daidzein . It has been found to have vasodilatory action on rat isolated aortic rings and stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .


Synthesis Analysis

This compound can be synthesized from daidzein . In a study, daidzein and its derivatives were metabolized in the organs of mice. Trace prototype compounds were detected in the plasma 4 hours after the intravenous injection of daidzein . Another study reported that a new functional gene KEC48 -07020 (K-07020) was identified from a chick (S)-equol-producing bacterium (Clostridium sp. ZJ6, ZJ6). The recombinant protein of K-07020 possessed similar function to daidzein reductase (DZNR), which can convert daidzein into R/S-dihydrodaidzein .


Molecular Structure Analysis

This compound has a molecular formula of C15H12O4 . It is a powder in appearance and has a molar weight of 256.26 . The chemical name for this compound is 7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .


Chemical Reactions Analysis

This compound can be converted back into daidzein . In a study, it was found that this compound and its derivatives could be hydrolyzed into daidzein and their metabolic pathways were similar to those of daidzein . Another study reported that the P212A mutant of this compound reductase enhanced (S)-equol production and enantioselectivity in a recombinant Escherichia coli whole-cell reaction system .


Physical And Chemical Properties Analysis

This compound is a powder in appearance . It has a molar weight of 256.26 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cardioprotective Properties

Dihydrodaidzein, a metabolite of isoflavones, has been studied for its potential cardioprotective properties. It has been found to antagonize contractile responses to noradrenaline in rat aortic rings, suggesting vasodilatory action. This effect could be linked to endothelium-dependent mechanisms and may be inhibited by nitric oxide synthase inhibitor and soluble guanylate cyclase inhibitor. Additionally, certain isoflavone metabolites, including this compound, have demonstrated potential in protecting against endothelium damage induced by oxidized low-density lipoprotein (ox-LDL), indicating a novel series of cardioprotective therapeutics (Chin-Dusting et al., 2001).

Enzyme Inhibition

Research has also explored the synthesis of phytoestrogenic isoflavonoid disulfates, including this compound, known for their potential as inhibitors of steroid sulfatase enzymes. These compounds were characterized using NMR and mass spectrometry (Soidinsalo & Wähälä, 2004).

Application in Fermented Soy Beverages

This compound has been used in recombinant lactic acid bacteria and bifidobacteria to enrich soy beverages. These bacteria, expressing the recombinant daidzein reductase gene, showed high production of this compound (DHD) and dihydrogenistein (DHG) from isoflavone glycosides present in soy beverage. This has implications for the development of fermented soy beverages enriched in DHD and DHG, facilitating the production of beneficial compounds like equol and 5-hydroxy-equol by intestinal microbiota (Peirotén et al., 2020).

Metabolism by Intestinal Bacteria

The metabolism of isoflavones daidzein and genistein by intestinal bacteria into this compound has been studied, revealing the biological transformation processes of these compounds in the human gut. This research is significant for understanding the bioavailability and health implications of isoflavones (Chang & Nair, 1995).

Additional Applications

Further studies have examined the biosynthesis of various compounds from this compound, the isolation of specific this compound-metabolizing bacteria from human faeces, and the enantioselective synthesis of compounds like S-Equol from this compound. These studies highlight the diverse biochemical applications and metabolic pathways involving this compound (Berlin et al., 1970; Tamura et al., 2007; Wang et al., 2005).

Mechanism of Action

Target of Action

Dihydrodaidzein is an active metabolite of daidzein . It primarily targets estrogen receptors and has a vasodilatory action on rat isolated aortic rings . It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .

Mode of Action

This compound interacts with its targets, primarily estrogen receptors, leading to changes in cellular function. It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells . The exact molecular interactions between this compound and its targets are still under investigation.

Biochemical Pathways

This compound is primarily derived from the principal constituents of soy isoflavones—daidzein, through hydrogenation in metabolism . It is produced by the metabolism of daidzein in colonic bacteria and may be further metabolized to various bioactive compounds, including equol . Daidzin is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of this compound through methoxylation and hydroxylation by few bacteria .

Pharmacokinetics

This compound suffers from low water solubility, instability, and low oral bioavailability . It is mainly derived from biosynthesis, and it can also be produced by chemical synthesis and enzyme catalyzation . This compound is detected in the plasma 4 hours after the intravenous injection . It can penetrate the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with estrogen receptors. It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells . It also has vasodilatory action on rat isolated aortic rings .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of intestinal microorganisms. These microorganisms play a crucial role in the metabolic transformation of daidzein to this compound . The conversion of daidzein to this compound can be influenced by the specific strains of bacteria present in the gut .

Safety and Hazards

Dihydrodaidzein is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Biochemical Analysis

Biochemical Properties

Dihydrodaidzein interacts with various enzymes, proteins, and other biomolecules. It is mainly derived from biosynthesis, and can also be produced by chemical synthesis and enzyme catalyzation . Intestinal bacteria play a pivotal role in the biotransformation of daidzein, the precursor of this compound, and the enrichment and substantial synthesis of DHD depend on the selection of highly efficient bacterial strains from the multitude participating in daidzein conversion .

Cellular Effects

This compound has been found to exhibit higher and broader biological activity compared to its metabolic precursor daidzein, such as improved osteoporosis activity . It has vasodilatory action on rat isolated aortic rings and stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. For instance, it has been found that this compound can reversely convert into daidzein even without cofactors under aerobic conditions . This suggests that this compound may have a role in regulating the levels of daidzein in the body.

Temporal Effects in Laboratory Settings

It has been observed that this compound can be detected in the plasma 4 hours after intravenous injection

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily derived from the hydrogenation of daidzein in metabolism . The conversion of daidzein to this compound is primarily achieved through the secretion of a series of enzymes, with different enzymes required at different stages .

Transport and Distribution

It has been found that this compound and its derivatives could be detected in the plasma and in organs except the heart . This suggests that this compound may be widely distributed within the body.

properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYXBPPMXZIHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912308
Record name Dihydrodaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrodaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

17238-05-0
Record name (±)-Dihydrodaidzein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17238-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoflavanone, 4',7-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrodaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrodaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name Dihydrodaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of daidzein (0.657 g, 2.58 mmol) in methanol (60 mL) was added 10% Pd/C (0.657 g) carefully, following by ammonium formate (0.652 g, 10.3 mmol). The mixture was heated up to 50-60° C. and stirred for one hour. The reaction was monitored by TLC (CH2Cl2/EtOAc=7:2 or 70% Et2O/Hexane) and GC. After the reaction complete, the Pd/C was filtered and the filtrate was concentrated, which gave a crude product (0.558 g) of dihydrodaidzein as the major product and the trans/cis isomers of tetrahydrodaidzein as the minor products. The dihydrodaidzein was purified by standard procedures.
Quantity
0.657 g
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Reaction Step One
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60 mL
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0.657 g
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0.652 g
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CH2Cl2 EtOAc
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Et2O Hexane
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reactant
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Synthesis routes and methods II

Procedure details

Hydrogenation of daidzein and genistein using palladium on calcium carbonate as a catalyst gives dihydrodaidzein and dihydrogenistein in good yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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